N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Overview
Description
N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a butylsulfamoyl group attached to a phenyl ring, along with dimethoxy and nitro functional groups on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-(butylsulfamoyl)phenyl intermediate through a sulfonation reaction. This intermediate is then coupled with 4,5-dimethoxy-2-nitrobenzoic acid using a condensation reaction to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and automation to maintain consistent quality. The use of high-purity reagents and stringent quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, affecting cellular processes. The exact pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylsulfamoyl-phenyl)-acetamide: Similar structure but lacks the dimethoxy and nitro groups.
N-(4-cyclopentylsulfamoyl-phenyl)-acetamide: Contains a cyclopentyl group instead of a butyl group.
N-(4-(4-toluidinosulfonyl)phenyl)acetamide: Features a toluidine group in place of the butylsulfamoyl group.
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dimethoxy and nitro groups on the benzamide backbone, along with the butylsulfamoyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-4-5-10-20-30(26,27)14-8-6-13(7-9-14)21-19(23)15-11-17(28-2)18(29-3)12-16(15)22(24)25/h6-9,11-12,20H,4-5,10H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANMHCSAPSPJHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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